2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Overview
Description
2-(Benzyloxy)-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C14H13NO4 It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene typically involves the following steps:
Nitration: The nitration of 2-(benzyloxy)-1-methoxybenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 2-hydroxy-1-methoxy-3-nitrobenzene is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Methoxy Group Introduction: The methoxy group is typically introduced through methylation of the corresponding hydroxy compound using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the selective nitration and etherification reactions. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-(Benzyloxy)-1-methoxy-3-aminobenzene.
Oxidation: 2-(Benzyloxy)-1-methoxy-3-nitrobenzoic acid.
Substitution: 2-(Benzyloxy)-1-(substituted)-3-nitrobenzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-methoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-(Benzyloxy)-1-nitrobenzene: Lacks the methoxy group, which can affect its solubility and reactivity.
1-Methoxy-3-nitrobenzene: Lacks the benzyloxy group, making it less suitable for certain synthetic applications.
Uniqueness
2-(Benzyloxy)-1-methoxy-3-nitrobenzene is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-methoxy-3-nitro-2-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAMHGCMVEIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544650 | |
Record name | 2-(Benzyloxy)-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100245-10-1 | |
Record name | 2-(Benzyloxy)-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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